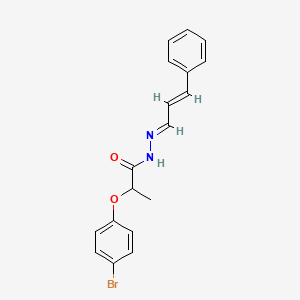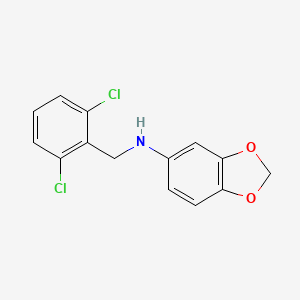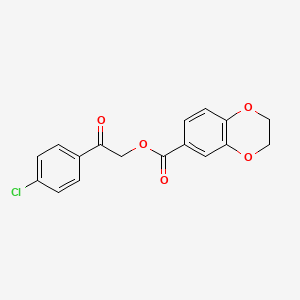![molecular formula C21H17N3O2S B5731859 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)
3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed to exert its effects through the generation of reactive oxygen species, which induce oxidative stress and ultimately lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress-induced damage in neuronal cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its broad range of potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for research on 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its broad range of potential applications, including antitumor, antimicrobial, and antioxidant properties, make it a promising candidate for further investigation. However, its mechanism of action is not fully understood, which poses a challenge for optimizing its use in specific applications. Further research is needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves the reaction of 3-methylbenzene-1,2-diamine with 10H-phenothiazine-10-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and antioxidant properties. Additionally, it has been shown to have potential in the treatment of neurodegenerative diseases and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-7-6-8-15(13-14)20(22)23-26-21(25)24-16-9-2-4-11-18(16)27-19-12-5-3-10-17(19)24/h2-13H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRWVNUDAYZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)




![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

